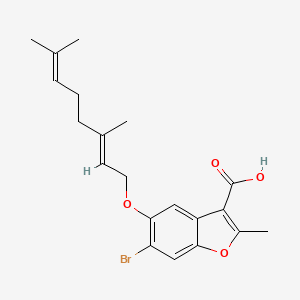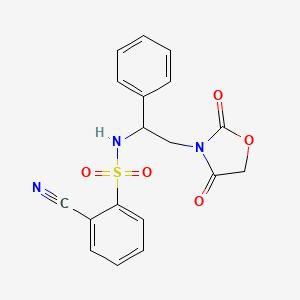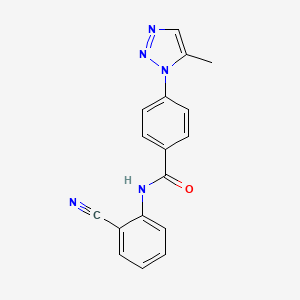
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, also known as CTB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Sensing and Detection
A study by Younes et al. (2020) focuses on a series of benzamide derivatives, including those with structures similar to N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, for colorimetric sensing of fluoride anions. The derivatives demonstrated significant changes in color in response to fluoride ions, which could be applied in the development of sensors for environmental monitoring and healthcare diagnostics. The colorimetric sensing behavior was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).
Anticancer Activity
Research by Wolf et al. (2004) explored benzamide derivatives for their potential in targeted drug delivery against melanoma. The study highlighted the synthesis and testing of benzamide derivatives conjugated with alkylating cytostatics, revealing enhanced toxicity against melanoma cells compared to traditional treatments. This research suggests that benzamide derivatives could be used for the selective delivery of cytostatics to melanoma cells, potentially improving treatment efficacy (Wolf et al., 2004).
Chemical Synthesis and Reactivity
Yokoyama et al. (1985) reported on the chemical reactivity of cyano and methylthio acrylamide derivatives in the presence of benzoic acid, leading to products with benzamide-like structures through double rearrangement reactions. This research provides insight into the synthetic pathways that can be utilized to create benzamide derivatives, highlighting their versatile reactivity and potential for generating a wide range of compounds with varied applications (Yokoyama et al., 1985).
Heterocyclic Synthesis
Albert et al. (1970) discussed the synthesis of 1,2,3-triazole analogues of 2-aminobenzylamine, further elaborating on the potential of such structures in creating diverse heterocyclic compounds. This research points to the utility of N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide and related compounds in the development of novel heterocyclic molecules with possible pharmaceutical applications (Albert et al., 1970).
Fluorescent Materials
Padalkar et al. (2015) explored the synthesis of novel triazole derivatives, showing promise as blue-emitting fluorophores. While not directly mentioning N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, this research underscores the potential of similar compounds in the development of new materials for use in organic electronics and fluorescence-based sensors, providing a basis for further exploration into the photophysical properties of benzamide derivatives (Padalkar et al., 2015).
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-4-(5-methyltriazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-12-11-19-21-22(12)15-8-6-13(7-9-15)17(23)20-16-5-3-2-4-14(16)10-18/h2-9,11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCCAYMFKNZRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(2-{2-[(4-fluorophenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2913082.png)
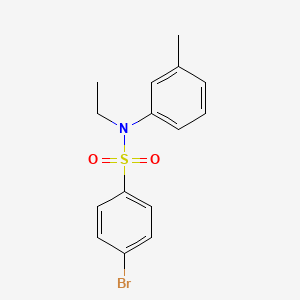
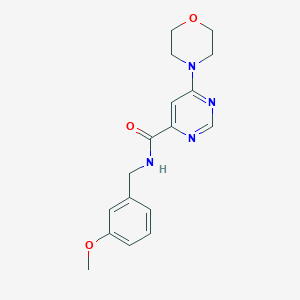
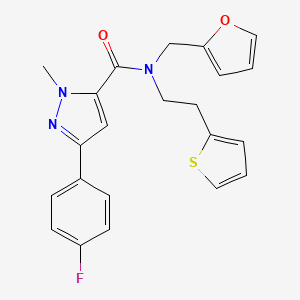
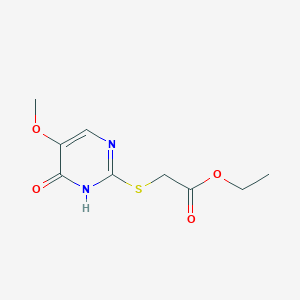
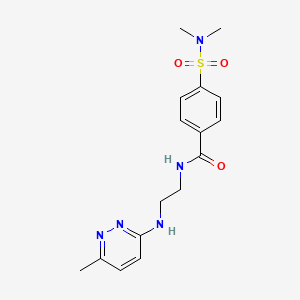



![[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol](/img/structure/B2913097.png)

